5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide 5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide
Brand Name: Vulcanchem
CAS No.: 873-99-4
VCID: VC4129518
InChI: InChI=1S/C5H11O4P/c1-5(2)3-8-10(6,7)9-4-5/h3-4H2,1-2H3,(H,6,7)
SMILES: CC1(COP(=O)(OC1)O)C
Molecular Formula: C5H11O4P
Molecular Weight: 166.11 g/mol

5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide

CAS No.: 873-99-4

Cat. No.: VC4129518

Molecular Formula: C5H11O4P

Molecular Weight: 166.11 g/mol

* For research use only. Not for human or veterinary use.

5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide - 873-99-4

Specification

CAS No. 873-99-4
Molecular Formula C5H11O4P
Molecular Weight 166.11 g/mol
IUPAC Name 2-hydroxy-5,5-dimethyl-1,3,2λ5-dioxaphosphinane 2-oxide
Standard InChI InChI=1S/C5H11O4P/c1-5(2)3-8-10(6,7)9-4-5/h3-4H2,1-2H3,(H,6,7)
Standard InChI Key ODCNAKMVBMFRKD-UHFFFAOYSA-N
SMILES CC1(COP(=O)(OC1)O)C
Canonical SMILES CC1(COP(=O)(OC1)O)C

Introduction

Chemical Identity and Nomenclature

Core Identification

5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide is systematically named according to IUPAC guidelines, reflecting its cyclic phosphate ester structure. Key identifiers include:

PropertyValueSource Citations
CAS Registry Number873-99-4
Molecular FormulaC5H11O4P\text{C}_5\text{H}_{11}\text{O}_4\text{P}
Molecular Weight166.11 g/mol
Synonyms2-Hydroxy-5,5-dimethyl-1,3,2λ⁵-dioxaphosphinane 2-oxide; NSC 142148

The compound’s synonyms highlight its structural features, including the dimethyl-substituted cyclohexane backbone and the phosphoryl oxygen .

Structural Representation

The SMILES notation CC1(COP(=O)(OC1)O)C\text{CC1(COP(=O)(OC1)O)C} and InChIKey ODCNAKMVBMFRKD-UHFFFAOYSA-N\text{ODCNAKMVBMFRKD-UHFFFAOYSA-N} provide unambiguous representations of its connectivity, confirming the 1,3,2-dioxaphosphinane ring with 5,5-dimethyl substituents .

Structural and Spectroscopic Characteristics

Molecular Geometry

The compound features a six-membered ring with phosphorus at the 2-position, bonded to two oxygen atoms and a hydroxyl group. The 5,5-dimethyl groups induce steric hindrance, stabilizing the chair conformation of the ring . X-ray crystallography of related compounds (e.g., PubChem CID 77715) reveals analogous chair conformations with P=O bond lengths of ~1.48 Å, consistent with phosphoryl structures .

Spectroscopic Data

  • 31P NMR: A singlet at δ 12.21 ppm, indicative of a single phosphorus environment .

  • 13C NMR: Peaks at δ 20.5 and 21.0 ppm correspond to the methyl carbons, while resonances at δ 76.3–76.5 ppm arise from the ring oxygen-bound carbons .

  • IR Spectroscopy: A strong absorption band at 1275 cm⁻¹ aligns with P=O stretching vibrations .

Synthesis and Industrial Applications

Synthetic Routes

The compound is synthesized via cyclocondensation of neopentyl glycol with phosphorus oxychloride, followed by hydrolysis . Alternative methods involve oxidative phosphorylation of 5,5-dimethyl-1,3-propanediol, yielding the cyclic phosphate ester in moderate to high purity .

Industrial and Research Applications

While specific applications are sparingly documented, the compound serves as:

  • A precursor for flame-retardant hydrazide derivatives, as demonstrated in the synthesis of 2-hydrazinyl-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide .

  • A ligand intermediate in asymmetric catalysis, enabling the resolution of chiral amines and amino alcohols via phosphoryl transfer reactions .

Physicochemical Properties

Thermodynamic and Solubility Profiles

PropertyValueSource Citations
Density1.28 g/cm³
Boiling Point218.5°C at 760 mmHg
Flash Point85.9°C
LogP1.16
Polar Surface Area65.57 Ų

The moderate LogP value suggests balanced lipophilicity, facilitating its use in organic synthesis .

Chiral Derivatives and Asymmetric Catalysis

Enantiomeric Derivatives

Though the parent compound lacks chirality, its derivatives, such as (S)-(-)- and (R)-(+)-2-hydroxy-4-(2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide, exhibit pronounced enantioselectivity. These derivatives, with melting points of 194–200°C and specific rotations of [α]D22=±5859°[α]^{22}_D = \pm 58–59°, are pivotal in resolving racemic mixtures of amines and amino acids .

Mechanistic Insights

The bulky 2-methoxyphenyl substituent in chiral derivatives creates a stereochemical environment that differentiates substrate binding, achieving enantiomeric excess (ee) values up to 98% in epoxidation reactions .

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